N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide is a synthetic organic compound with the molecular formula C16H14Cl4N2O It is known for its unique structure, which includes a benzylamino group, a trichloroethyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-(benzylamino)-2,2,2-trichloroethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzylamino group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of benzylamine derivatives.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of 3-chlorobenzoic acid and corresponding amine.
Scientific Research Applications
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorobenzamide moiety can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzylamino)-2,2,2-trichloroethyl)-2-methylbenzamide
- N-(1-(benzylamino)-2,2,2-trichloroethyl)octanamide
- N-(1-(benzylamino)-2,2,2-trichloroethyl)-3,5-dinitrobenzamide
Uniqueness
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14Cl4N2O |
---|---|
Molecular Weight |
392.1 g/mol |
IUPAC Name |
N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide |
InChI |
InChI=1S/C16H14Cl4N2O/c17-13-8-4-7-12(9-13)14(23)22-15(16(18,19)20)21-10-11-5-2-1-3-6-11/h1-9,15,21H,10H2,(H,22,23) |
InChI Key |
MYGZLQGSPWOHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.